2,2-Dibutyl-1,3-propanediol dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutylpropane-1,3-diyldicarbamate is an organic compound with the molecular formula C11H24N2O4 It belongs to the class of carbamate esters, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutylpropane-1,3-diyldicarbamate typically involves the reaction of 2,2-Dibutyl-1,3-propanediol with carbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The reaction proceeds as follows:
2,2-Dibutyl-1,3-propanediol+Carbamoyl chloride→2,2-Dibutylpropane-1,3-diyldicarbamate+HCl
Industrial Production Methods
On an industrial scale, the production of 2,2-Dibutylpropane-1,3-diyldicarbamate can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutylpropane-1,3-diyldicarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,2-Dibutyl-1,3-propanediol and carbamic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2,2-Dibutyl-1,3-propanediol and carbamic acid.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2,2-Dibutylpropane-1,3-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Investigated for its potential as a protective agent for enzymes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and coatings due to its ability to form stable films.
Mechanism of Action
The mechanism of action of 2,2-Dibutylpropane-1,3-diyldicarbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropane-1,3-diyldicarbamate: Similar structure but with methyl groups instead of butyl groups.
2,2-Diethylpropane-1,3-diyldicarbamate: Similar structure but with ethyl groups instead of butyl groups.
Uniqueness
2,2-Dibutylpropane-1,3-diyldicarbamate is unique due to its longer butyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the formation of hydrophobic coatings or in drug delivery systems where longer chains can enhance the stability and bioavailability of the drug.
Properties
CAS No. |
25451-44-9 |
---|---|
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
[2-butyl-2-(carbamoyloxymethyl)hexyl] carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-3-5-7-13(8-6-4-2,9-18-11(14)16)10-19-12(15)17/h3-10H2,1-2H3,(H2,14,16)(H2,15,17) |
InChI Key |
JIZPWHWFDXWYMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.